molecular formula C4H10Cl2N4 B2657049 (1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride CAS No. 2343964-28-1

(1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Cat. No.: B2657049
CAS No.: 2343964-28-1
M. Wt: 185.05
InChI Key: MXQKUBMTWVPBFS-HWYNEVGZSA-N
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Description

(1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This unique structure allows it to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde under acidic conditions to form an imine intermediate, which is then reduced to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the ethanamine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

(1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with these targets, modulating their activity. This interaction can inhibit or activate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Anastrozole: An anticancer drug that also contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

Uniqueness

(1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is unique due to its specific configuration and the presence of the ethanamine group, which can enhance its interaction with biological targets compared to other triazole-containing compounds. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

IUPAC Name

(1R)-1-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-3(5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKUBMTWVPBFS-HWYNEVGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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